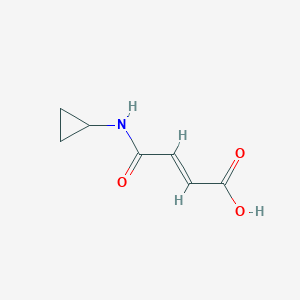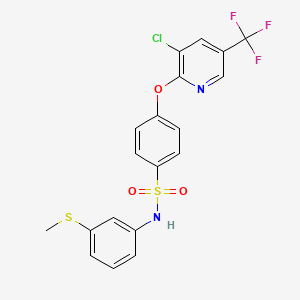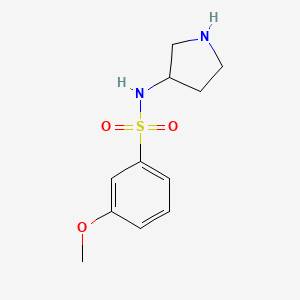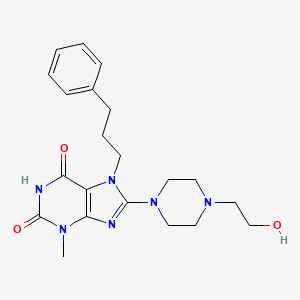![molecular formula C14H20N6O3 B2691434 7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923184-46-7](/img/structure/B2691434.png)
7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Triazines can be synthesized through several methods. One common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine .Molecular Structure Analysis
Triazines have a six-membered ring with three nitrogen atoms and three carbon atoms. The nitrogen atoms are dispersed in the ring, leading to a symmetrical structure .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Triazines are generally stable compounds. They are aromatic and have a planar geometry. They can exhibit different physical and chemical properties based on their substitution patterns .Aplicaciones Científicas De Investigación
Antitumor Activity and Biological Effects
Research on similar heterocyclic compounds indicates significant interest in their antitumor activity. For instance, compounds derived from purino and triazine frameworks have been investigated for their antitumor properties. Studies have found that modifications of these frameworks, such as alkylamination, can yield compounds with promising biological activities, including antitumor effects against specific leukemia cells. No potent vascular relaxing effects were observed in some derivatives, suggesting specificity in their biological activities (T. Ueda et al., 1987). Additionally, novel syntheses leading to triazines and triazepines have shown potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).
Antiviral and Antimicrobial Activities
Compounds within this chemical framework have also been studied for their antiviral activities. The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides have shown moderate activity against specific viruses at non-toxic dosage levels, highlighting the potential for developing new antiviral agents from these structures (S. H. Kim et al., 1978).
Chemical Synthesis and Material Science Applications
The synthesis and study of methyl rearrangements in methoxy-triazines in both solid and liquid states have provided insights into the thermal behavior and potential material science applications of such compounds. These studies explore the mechanisms of methyl transfer and rearrangement, contributing to the understanding of chemical reactions that could be pivotal in designing new materials (Eidit Handelsman-Benory et al., 2000).
Mecanismo De Acción
The mechanism of action of triazine-based compounds can vary widely depending on their structure and the functional groups they carry. Some triazine derivatives have been found to exhibit biological activity, such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-5-18-12(21)10-11(17(3)14(18)22)15-13-19(10)8-9(2)16-20(13)6-7-23-4/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQWNKFYQIKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18593387 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)



![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)
